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Compound of Interest

Compound Name:
3-Bromo-1-methyl-7-nitro-1H-

indazole

Cat. No.: B1314959 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational

studies of methyl-nitro-indazoles, a class of heterocyclic compounds of significant interest in

medicinal chemistry and materials science. This document synthesizes data from

spectroscopic analysis, X-ray crystallography, and computational modeling to offer a

comprehensive resource for professionals in drug development and related scientific fields. The

strategic placement of methyl and nitro groups on the indazole scaffold dramatically influences

the molecule's electronic, structural, and, consequently, biological properties.

Molecular Structure and Physicochemical
Properties
The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings,

serves as a versatile scaffold. The introduction of electron-donating methyl (-CH₃) groups and

electron-withdrawing nitro (-NO₂) groups allows for fine-tuning of the molecule's

physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding

capabilities. These modifications are critical for modulating pharmacokinetic and

pharmacodynamic profiles in drug design.

Computational methods, particularly Density Functional Theory (DFT), have become

indispensable for predicting the geometrical and electronic properties of these molecules.[1][2]
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Studies on various nitroindazole derivatives have demonstrated that DFT calculations, often

using functionals like B3LYP with basis sets such as 6-311G(d,p) or TZVP, provide reliable data

on bond lengths, bond angles, and electronic parameters that correlate well with experimental

findings.[3][4]

Structural Parameters
X-ray crystallography and DFT calculations have provided precise geometric data for several

methyl-nitro-indazole derivatives. For instance, in 2-methyl-6-nitro-2H-indazole, the indazole

ring system is nearly planar.[2][5] Similarly, the asymmetric unit of 3-(4-methylphenyl)-6-nitro-

1H-indazole contains two independent molecules with nearly planar indazole moieties, differing

slightly in the rotation of the nitro groups.[4][6]

Table 1: Selected Crystallographic and DFT-Calculated Geometric Parameters
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Compound Parameter Value Method Source

2-Methyl-6-nitro-

2H-indazole
Crystal System Monoclinic, P2₁/c X-ray [5]

a (Å) 3.793(3) X-ray [5]

b (Å) 12.200(8) X-ray [5]

c (Å) 16.675(11) X-ray [5]

β (°) 95.722(9) X-ray [5]

3-(4-

methylphenyl)-6-

nitro-1H-indazole

Torsion Angle (O-

N-C-C)
-1.1(9)°, 4.0(9)° X-ray [4]

Phenyl Ring

Inclination
30.8(3)°, 31.6(3)° X-ray [4]

2-(5-nitro-1-H-

indazol-1-yl)

acetic acid

Crystal System Monoclinic, P2₁/c X-ray [7]

a (Å) 7.8541(10) X-ray [7]

b (Å) 7.9274(11) X-ray [7]

c (Å) 15.877(2) X-ray [7]

β (°) 101.149(5) X-ray [7]

Electronic and Spectroscopic Properties
The electronic properties of methyl-nitro-indazoles are key to understanding their reactivity and

interaction with biological targets. DFT studies have been employed to calculate frontier

molecular orbital energies (HOMO and LUMO), energy gaps, and charge distributions.[2]

These parameters are crucial for predicting sites of electrophilic and nucleophilic attack and for

explaining reaction mechanisms.[3]

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-

Visible spectroscopy provide experimental validation of the molecular structures. The chemical
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shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the electronic environment, which

is heavily influenced by the position of the nitro and methyl substituents.[8]

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Nitroindazole Derivatives

Proton

1-(2-
Bromoethyl)-4-
nitro-1H-
indazole[8]

1-(2-
Bromoethyl)-5-
nitro-1H-
indazole[8]

1-(2-
Bromoethyl)-6-
nitro-1H-
indazole[8]

1-(2-
Bromoethyl)-7-
nitro-1H-
indazole[8]

H-3 8.60 (s) 8.70 (s) 8.32 (s) 8.25 (s)

H-4 - 8.35 (dd) 8.28 (d) 8.06 (dd)

H-5 8.35 (d) - 7.76 (d) 7.28 (t)

H-6 7.68 (t) 8.35 (dd) - 8.19 (dd)

H-7 8.19 (d) 8.81 (d) 8.90 (s) -

N-CH₂ 5.00 (t) 4.90 (t) 4.96 (t) 5.07 (t)

Br-CH₂ 4.00 (t) 3.97 (t) 3.96 (t) 3.74 (t)

Solvent DMSO-d₆ DMSO-d₆ DMSO-d₆ CDCl₃

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Nitroindazole Derivatives
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Carbon

1-(2-
Bromoethyl)-4-
nitro-1H-
indazole[8]

1-(2-
Bromoethyl)-5-
nitro-1H-
indazole[8]

1-(2-
Bromoethyl)-6-
nitro-1H-
indazole[8]

1-(2-
Bromoethyl)-7-
nitro-1H-
indazole[8]

C3 132.4 136.2 134.6 135.6

C3a 115.8 122.9 127.0 129.0

C4 139.7 118.0 122.1 128.4

C5 118.6 142.6 121.2 120.3

C6 125.9 119.1 146.8 131.0

C7 118.2 111.4 105.9 135.4

C7a 141.6 140.6 139.0 135.4

N-CH₂ 50.0 49.3 50.6 54.0

Br-CH₂ 32.0 31.4 29.6 30.2

Solvent DMSO-d₆ DMSO-d₆ CDCl₃ CDCl₃

Experimental and Computational Methodologies
A combination of synthetic, spectroscopic, and computational protocols is essential for the

comprehensive study of methyl-nitro-indazoles.

Synthesis Protocols
The synthesis of methyl-nitro-indazole derivatives often involves multi-step procedures. A

common starting point is the nitration of a substituted aniline, followed by diazotization and

ring-closure to form the indazole core.

General Synthesis Protocol for 3-Methyl-6-nitro-1H-indazole: A typical synthesis starts from 2-

ethyl-5-nitroaniline. The amine is dissolved in glacial acetic acid and cooled. An aqueous

solution of sodium nitrite is added to facilitate diazotization and subsequent cyclization to form

the indazole ring. The product is then purified, often by chromatography.[9] Alkylation or other

functionalizations can be performed on the indazole nitrogen atoms.[8]
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Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10]

Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field

NMR spectrometer. Standard acquisition parameters are used, with proton-decoupling for

¹³C NMR experiments.[10]

Data Analysis: Chemical shifts (δ), coupling constants (J), and multiplicities are analyzed to

determine the substitution pattern on the indazole ring.[10]

Mass Spectrometry (MS):

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap), often coupled

with HPLC (LC-MS), is used.[7]

Ionization: Electrospray ionization (ESI) is commonly employed for this class of molecules.[7]

Data Analysis: The exact mass of the molecular ion is determined to confirm the elemental

composition. Fragmentation patterns can provide additional structural information.[10]

Infrared (IR) Spectroscopy:

Sample Preparation: Samples can be analyzed as potassium bromide (KBr) pellets or using

an Attenuated Total Reflectance (ATR) accessory.[11]

Data Analysis: The presence of characteristic functional groups is confirmed by identifying

their vibrational frequencies, such as N-H stretching (~3300-3400 cm⁻¹), aromatic C-H

stretching (~3100 cm⁻¹), and asymmetric NO₂ stretching (~1530 cm⁻¹).[11]

Computational Chemistry Protocols
Density Functional Theory (DFT) Calculations:

Software: DFT studies are commonly performed using software packages like Gaussian.[2]
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Methodology: The B3LYP hybrid functional is frequently used in conjunction with basis sets

like 6-311G(d,p) or 6-311++G**.[3][7][12] This combination provides a good balance of

accuracy and computational cost for geometry optimization, frequency calculations, and

electronic property predictions.

Calculations: Key computed parameters include optimized geometries (bond lengths,

angles), frontier molecular orbital energies (HOMO, LUMO), Mulliken or NBO atomic

charges, and theoretical vibrational frequencies.[2][7][13] Gauge-Invariant Atomic Orbital

(GIAO) methods are used for calculating theoretical NMR chemical shifts.[12]

Visualized Workflows and Pathways
General Experimental Workflow
The logical flow for the synthesis and characterization of methyl-nitro-indazoles involves a

systematic progression from synthesis and purification to comprehensive spectroscopic and

computational analysis to confirm the structure and purity of the final compounds.
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Caption: General workflow for synthesis and characterization of methyl-nitro-indazoles.

VEGFR Signaling Pathway Relevance
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3-Methyl-6-nitro-1H-indazole is a known intermediate in the synthesis of Pazopanib, a tyrosine

kinase inhibitor.[9] Pazopanib targets receptors such as the Vascular Endothelial Growth Factor

Receptor (VEGFR), highlighting the relevance of the methyl-nitro-indazole scaffold in

modulating critical signaling pathways in cancer.
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Caption: Inhibition of the VEGFR signaling pathway by methyl-nitro-indazole derivatives.
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Conclusion
The systematic study of methyl-nitro-indazoles, integrating synthetic chemistry with advanced

spectroscopic and computational techniques, provides a powerful paradigm for modern drug

discovery and materials science. The data and methodologies presented in this guide

underscore the importance of understanding the subtle interplay between molecular structure

and function. The continued application of theoretical and computational chemistry will

undoubtedly accelerate the design and development of novel methyl-nitro-indazole derivatives

with tailored properties for a wide range of scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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